S-(N-Methylcarbamoyl)-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993980 | |
| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-17-6 | |
| Record name | S-(N-Methylcarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N-METHYLCARBAMOYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39HRC49H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Preparation Methodologies for Research Applications
Laboratory-Scale Chemical Synthesis Strategies for S-(N-Methylcarbamoyl)-L-cysteine
The laboratory synthesis of this compound is a crucial process for enabling detailed research into its biochemical and physiological roles. A primary and established method for its preparation involves the reaction of L-cysteine with methyl isocyanate. This reaction is typically carried out in a suitable solvent system that facilitates the nucleophilic attack of the thiol group of cysteine on the electrophilic carbonyl carbon of methyl isocyanate.
The general reaction scheme can be depicted as follows:
HS-CH₂-CH(NH₂)-COOH (L-cysteine) + CH₃-N=C=O (Methyl Isocyanate) → CH₃-NH-CO-S-CH₂-CH(NH₂)-COOH (this compound)
Key parameters that are optimized for this synthesis include reaction temperature, stoichiometry of the reactants, and the choice of solvent. The reaction progress is often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation and to minimize the formation of potential by-products.
Purification of the final product is a critical step to ensure a high degree of purity for subsequent experimental applications. Common purification methods include recrystallization or column chromatography. The identity and purity of the synthesized this compound are then confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Synthesis of Isotope-Labeled Analogs for Tracer Studies
Isotopically labeled analogs of this compound are invaluable tools for metabolic tracer studies, allowing researchers to track the fate of the molecule in biological systems. The synthesis of these analogs involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), at specific positions within the molecule.
Deuterium-Labeled this compound Synthesis
The synthesis of deuterium-labeled this compound can be achieved through several strategies. One common approach involves using a deuterated starting material, such as deuterium-labeled L-cysteine or a deuterated methylating agent. For instance, reacting L-cysteine with deuterated methyl isocyanate (CD₃-N=C=O) would yield S-(N-Trideuteromethylcarbamoyl)-L-cysteine.
Alternatively, H-D exchange reactions can be employed to introduce deuterium into the molecule. nih.gov These reactions often utilize a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov The specific conditions of the exchange reaction, including temperature and pressure, can be optimized to achieve the desired level of deuterium incorporation at specific sites. nih.gov
Carbon-13-Labeled this compound Synthesis
The synthesis of carbon-13 labeled this compound typically involves the use of a ¹³C-labeled precursor. For example, reacting L-cysteine with ¹³C-labeled methyl isocyanate (¹³CH₃-N=C=O) would result in the formation of S-(N-[¹³C]Methylcarbamoyl)-L-cysteine. The synthesis of ¹³C-labeled methyl isocyanate itself can be accomplished from commercially available ¹³C-labeled starting materials.
Another strategy involves the use of ¹³C-labeled L-cysteine. The synthesis of ¹³C-labeled amino acids can be complex, often requiring multi-step synthetic routes. For instance, the introduction of a ¹³C label at a specific carbon in the cysteine backbone would necessitate a carefully designed synthetic pathway. nih.gov Once the ¹³C-labeled L-cysteine is obtained, it can then be reacted with methyl isocyanate to produce the desired labeled product.
The table below summarizes the key features of synthesizing these isotope-labeled analogs.
| Labeled Analog | Synthetic Strategy | Key Labeled Reagent Example |
| Deuterium-Labeled | Use of deuterated starting material | CD₃-N=C=O |
| Deuterium-Labeled | H-D exchange reaction | D₂O with Pd/C catalyst |
| Carbon-13-Labeled | Use of ¹³C-labeled starting material | ¹³CH₃-N=C=O or ¹³C-labeled L-cysteine |
Enzymatic Approaches to Cysteine and Related Sulfur-Containing Amino Acid Derivatives Relevant to this compound Research
Understanding the enzymatic pathways involved in the synthesis of cysteine and related compounds provides a valuable context for research on this compound. These enzymatic methods can also be harnessed for the synthesis of related molecules for comparative studies.
Cysteine Biosynthesis Pathways and Associated Enzyme Involvement
In many organisms, including bacteria, plants, and animals, the biosynthesis of cysteine is a well-characterized process. nih.govnih.gov The primary pathway involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL). nih.gov
The process begins with the acetylation of the hydroxyl group of L-serine by acetyl-CoA, a reaction catalyzed by serine acetyltransferase, to form O-acetyl-L-serine (OAS). Subsequently, O-acetylserine (thiol) lyase catalyzes the replacement of the acetyl group of OAS with a sulfide (B99878) group, yielding L-cysteine. nih.gov The availability of sulfide is a critical regulatory point in this pathway. nih.gov
In animals, an alternative pathway for cysteine synthesis, known as the trans-sulfuration pathway, is prominent. youtube.com This pathway utilizes methionine as the initial sulfur donor. Methionine is converted to homocysteine, which then reacts with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. youtube.com Finally, cystathionine is cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia (B1221849). youtube.com Both cystathionine β-synthase and cystathionine γ-lyase are pyridoxal-5'-phosphate (PLP)-dependent enzymes. youtube.com
The key enzymes involved in these pathways are summarized in the table below.
| Pathway | Enzyme | Substrate(s) | Product(s) |
| De Novo Synthesis | Serine acetyltransferase (SAT) | L-Serine, Acetyl-CoA | O-Acetyl-L-serine, CoA |
| De Novo Synthesis | O-acetylserine (thiol) lyase (OAS-TL) | O-Acetyl-L-serine, Sulfide | L-Cysteine, Acetate |
| Trans-sulfuration | Cystathionine β-synthase | Homocysteine, Serine | Cystathionine, Water |
| Trans-sulfuration | Cystathionine γ-lyase | Cystathionine | L-Cysteine, α-ketobutyrate, Ammonia |
Enzymatic Synthesis of Related Beta-Substituted Alanines for Comparative Studies
The study of this compound can be enhanced by comparing its properties and biological activities with those of structurally related β-substituted alanines. Enzymatic methods offer a powerful and stereospecific approach to synthesize these comparative compounds. frontiersin.org
The enzyme family known as β-substituted alanine (B10760859) synthases (Bsas) is particularly relevant. nih.gov This family includes cysteine synthase and β-cyanoalanine synthase, which catalyze the formation of C-S and C-C bonds, respectively, at the β-position of alanine. nih.gov By providing different sulfur-containing nucleophiles to enzymes like O-acetylserine (thiol) lyase, a variety of S-substituted cysteines can be synthesized.
Furthermore, enzymes such as aspartate ammonia-lyase can be engineered for the enantioselective production of various β-amino acids. researchgate.net For instance, these enzymes can catalyze the addition of ammonia to α,β-unsaturated carboxylic acids. While the natural substrate is fumarate, engineered versions can accept other substrates, providing a route to a range of β-substituted alanines. researchgate.net The use of whole-cell biocatalysts, which express the desired enzymes, is also a viable strategy for the production of these compounds. frontiersin.org
These enzymatic approaches provide access to a diverse library of β-substituted alanines, which can be used in comparative studies to elucidate the structure-activity relationships of this compound and to probe the specificity of enzymes and transporters that may interact with it.
Biochemical Pathways and Metabolic Fate in Research Models
Formation of S-(N-Methylcarbamoyl)-L-cysteine as a Xenobiotic Metabolite
This compound is a metabolite formed from the biotransformation of certain xenobiotics, namely industrial chemicals. Its detection in biological samples serves as a biomarker of exposure to these precursor compounds.
The highly toxic industrial chemical, methyl isocyanate (MIC), is metabolized in the body through a detoxification pathway involving glutathione (B108866) (GSH). nih.govnih.gov MIC reacts with GSH to form a conjugate called S-(N-methylcarbamoyl)glutathione. nih.govosti.gov This initial product is then further processed by the mercapturic acid pathway. nih.gov This pathway involves the enzymatic removal of the glutamate (B1630785) and glycine (B1666218) components of glutathione, which results in the formation of this compound. wikipedia.org This cysteine conjugate can then be acetylated to form N-acetyl-S-(N-methylcarbamoyl)-L-cysteine, a mercapturic acid that is excreted in the urine. nih.gov The presence of this compound and its N-acetylated form are considered reliable indicators of MIC exposure. nih.govnih.gov
The industrial solvent N,N-Dimethylformamide (DMF) is also known to be metabolized into this compound. nih.gov The initial step in the biotransformation of DMF involves the action of cytochrome P450 enzymes, which convert it to N-(hydroxymethyl)-N-methylformamide (HMMF) and subsequently to N-methylformamide (NMF). nih.gov NMF is then thought to be a precursor to methyl isocyanate (MIC). nih.gov This endogenously formed MIC then enters the same metabolic pathway as inhaled MIC, leading to the formation of this compound through the mercapturic acid pathway. nih.govresearchgate.net Consequently, this compound is also utilized as a biomarker for occupational exposure to DMF. nih.govnih.gov
The mercapturic acid pathway is a crucial detoxification route for a wide variety of foreign compounds. researchgate.netnih.govresearchgate.net In the case of this compound formation, this pathway is essential for processing the initial glutathione conjugate of methyl isocyanate. The key steps in this pathway are:
Glutathione S-transferase (GST) facilitates the initial reaction of the xenobiotic with glutathione. wikipedia.org
γ-Glutamyltranspeptidase and dipeptidases then sequentially cleave the glutamate and glycine amino acids from the glutathione conjugate, which results in the formation of the cysteine conjugate, this compound. wikipedia.orgresearchgate.netnih.gov
Finally, N-acetyltransferase can acetylate the cysteine conjugate to form a more water-soluble mercapturic acid, which is then eliminated from the body in the urine. researchgate.netnih.govresearchgate.net
Investigations into the Physiological Formation of this compound in Research Models
The formation of this compound has been studied in various animal models to better understand its metabolic origins. Research in rats has been particularly important in demonstrating the conversion of industrial chemicals into this metabolite. For example, studies have shown that after administering N,N-dimethylformamide (DMF) to rats, this compound can be detected in their urine, confirming this metabolic link.
Further research in rat models has explored how other substances can influence this metabolic process. For instance, pre-treatment with ethanol (B145695), a known inducer of certain metabolic enzymes, was found to increase the conversion of DMF to its metabolites, including this compound. These types of studies in controlled laboratory settings are vital for confirming the biochemical pathways and for validating the use of this compound as a reliable biomarker of chemical exposure. researchgate.net
Comparative Metabolic Studies of this compound across Biological Models
Comparative studies examining the metabolism of compounds that lead to the formation of this compound have been conducted in different species, most notably in rats and humans. These studies are essential for understanding potential species-specific differences in how these chemicals are processed in the body.
In both rats and humans exposed to compounds like N,N-dimethylformamide (DMF), the formation of this compound via the mercapturic acid pathway has been confirmed. nih.gov For instance, studies involving workers occupationally exposed to DMF have shown the presence of this metabolite in their urine, demonstrating that this metabolic route is active in humans. nih.gov While the fundamental metabolic pathway appears to be similar, there can be quantitative differences in the amounts of various metabolites produced between species. Understanding these differences is crucial for accurately applying findings from animal studies to human health risk assessments.
| Biological Model | Precursor Compound | Key Metabolites Identified | Primary Metabolic Pathway |
| Rat | N,N-Dimethylformamide (DMF) | N-methylformamide, this compound | Mercapturic Acid Pathway |
| Human | N,N-Dimethylformamide (DMF) | N-methylformamide, N-acetyl-S-(N-methylcarbamoyl)cysteine | Mercapturic Acid Pathway. nih.gov |
| Mouse | N-methylformamide | S-(N-methylcarbamoyl)glutathione, N-acetyl-S-(N-methylcarbamoyl)-cysteine. nih.govosti.gov | Mercapturic Acid Pathway. nih.govosti.gov |
| Rat | Methyl Isocyanate (MIC) | N-acetyl-S-(N-methylcarbamoyl)cysteine. nih.gov | Glutathione Conjugation, Mercapturic Acid Pathway. nih.gov |
Advanced Analytical Chemistry Research Methodologies for S N Methylcarbamoyl L Cysteine
Chromatographic and Spectrometric Techniques for Detection and Quantification.capes.gov.br,nih.gov
A combination of chromatographic separation and spectrometric detection forms the cornerstone of analytical methods for S-(N-Methylcarbamoyl)-L-cysteine. These techniques are essential for isolating the target analyte from complex biological matrices and providing accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications.capes.gov.br,nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of this compound and its derivatives, such as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). capes.gov.br A method developed for quantifying AMCC in urine involves initial sample purification using solid-phase extraction (SPE) with SAX columns. capes.gov.br The subsequent analysis by LC-MS uses an external standard for quantification, with the mass spectrometer operating in selected ion monitoring (SIM) mode, specifically tracking the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 219. capes.gov.br
While direct LC-MS/MS parameters for this compound are not extensively detailed in the provided context, methods for analogous sulfur-containing amino acids, such as S-methyl-l-cysteine (SMC), offer insight into the typical instrumental conditions. For these related compounds, LC-MS/MS analysis is performed after simple sample preparation, and the method is validated according to established guidelines to ensure accuracy and precision. nih.gov The validation includes assessing linearity, limits of detection (LOD), and intra- and inter-day precision, with correlation coefficients for calibration curves typically exceeding 0.998. nih.gov
| Parameter | Value/Condition |
|---|---|
| Sample Matrix | Urine, Plasma |
| Sample Preparation | Simple, fast preparation (e.g., dilution, protein precipitation) |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) |
| Linearity (r²) | > 0.998 |
| LOD (Plasma) | 0.02 µM (for SMCSO) |
| LOD (Urine) | 0.03 µM (for SMCSO) |
| Quantification Accuracy | 98.28 ± 5.66% |
Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MSMS).nih.gov
Ultra-High Performance Liquid Chromatography (UPLC) offers significant improvements in resolution and analysis speed over conventional HPLC. When coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for amino acid analysis. nih.gov This technique has been successfully applied to quantify free amino acids in micro-samples of biological fluids with run times as short as 10 minutes. nih.gov
The methodology typically involves a derivatization step to enhance chromatographic retention and ionization efficiency. mdpi.com The ESI source is operated under optimized conditions to ensure consistent and efficient ion generation. nih.gov Detection is achieved in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte. mdpi.com For derivatized amino acids, a common product ion often results from the cleavage of the derivatizing agent, simplifying method development. mdpi.com
| Parameter | Setting |
|---|---|
| Chromatography | Reversed Phase UPLC |
| Ionization Source | Electrospray Ionization (ESI) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.2 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites.nih.gov,rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile or semi-volatile compounds. For non-volatile metabolites like N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a derivatization step is necessary. A common method involves treating a urine sample with ethanol (B145695) and potassium carbonate, which converts AMCC into the more volatile ethyl N-methylcarbamate. nih.gov This derivative is then extracted and analyzed by GC-MS. nih.govrsc.org
The sample clean-up for this method can involve multiple steps, including liquid-liquid extraction and solid-phase extraction on a cation-exchange resin, to remove interfering components from the urine matrix. rsc.org The reliability of such GC-MS methods is confirmed through detailed validation, assessing parameters like precision, recovery, and the limit of detection. rsc.org
| Parameter | Finding |
|---|---|
| Analyte | N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) |
| Derivatization Product | Ethyl-N-methylcarbamate (EMC) |
| Internal Standard | N,N-Dimethylpropionic acid amide (DMPA) |
| Limit of Detection (LOD) | 30 µg/L |
| Within-Series Imprecision (RSD) | 10.9% - 14.3% |
| Between-Day Imprecision (RSD) | 11.3% - 14.8% |
| Mean Recovery | 79.2% - 85.6% |
Biomonitoring Methodologies for Research Exposures in Population Studies.rsc.org,researcher.life,nih.gov
Biomonitoring involves measuring chemicals or their metabolites in biological samples (e.g., urine, blood) to assess exposure in populations. N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a stable metabolite, serves as a key biomarker for this purpose. researcher.life Analytical methods like GC-MS and LC-MS/MS are applied in population studies to measure urinary AMCC levels and correlate them with exposures to parent compounds. rsc.orgnih.gov
Research has established AMCC as a cumulative biomarker for occupational exposure to the industrial solvent N,N-Dimethylformamide (DMF). researcher.lifenih.gov Studies of industrial workers have shown a significant correlation between the concentration of DMF in the air and the levels of AMCC excreted in urine, particularly in samples collected at the end of a workweek. nih.gov This indicates that AMCC reflects an average exposure over several days. nih.gov
Furthermore, biomonitoring studies have detected AMCC in the urine of the general population, suggesting exposure from sources other than occupational settings. rsc.org One significant source identified is cigarette smoke. nih.gov Data from the National Health and Nutrition Examination Survey (NHANES) in the United States revealed a strong association between urinary concentrations of methylcarbamoyl mercapturic acid (AMCC) and exposure to cigarette smoke, including secondhand smoke. nih.gov
| Population Studied | Exposure Source Investigated | Key Finding | Reference |
|---|---|---|---|
| Industrial Workers | N,N-Dimethylformamide (DMF) | Significant correlation between environmental DMF and urinary AMCC (r²=0.47). AMCC is an index of average exposure. | nih.gov |
| General Population (Germany) | General/Environmental | AMCC was identified in 40 of 42 urine samples, with a mean concentration of 40 µg/L. | rsc.org |
| General Population (USA) | Cigarette Smoke | Urinary AMCC levels were strongly associated with cigarette smoke exposure. | nih.gov |
Future Research Directions and Methodological Advancements in S N Methylcarbamoyl L Cysteine Studies
Exploration of Novel Metabolic Pathways and Adducts of S-(N-Methylcarbamoyl)-L-cysteine
Future investigations are expected to uncover novel metabolic routes and identify new adducts of MCC. While it is known that some pyridoxal (B1214274) enzymes can catalyze the α,β-elimination of MCC, this reaction does not always lead to enzyme inactivation, suggesting that the resulting intermediates may participate in other metabolic pathways. kyoto-u.ac.jp For instance, the α-aminoacrylate intermediate and N-methylthiolcarbamate produced during this process could be further metabolized. kyoto-u.ac.jp Research into cysteine S-conjugate metabolism has shown that the thiol group can be a target for various transformations, including the formation of mercapturates, glucuronides, and thiomethylated compounds, pathways that could also be relevant for MCC metabolites. nih.gov
The exploration of metabolic pathways in organisms like the protozoan parasite Entamoeba histolytica has revealed unique sulfur-containing amino acid metabolism, highlighting the potential for discovering unconventional pathways for cysteine derivatives. nih.gov The identification of metabolites such as N-acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) in human studies suggests that acetylation is a key metabolic step. researchgate.net Future research will likely focus on identifying the enzymes responsible for these transformations and characterizing the full range of resulting adducts.
Development of Advanced Analytical Techniques for Comprehensive Metabolomics in the Context of this compound
Advancements in analytical techniques are crucial for the comprehensive profiling of MCC and its metabolites. Current metabolomic studies heavily rely on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS). researchgate.net Capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) has proven effective in quantifying charged low molecular weight compounds, including sulfur-containing amino acids and their derivatives. nih.govnih.gov
Future developments will likely focus on enhancing the sensitivity and resolution of these techniques to detect low-abundance metabolites and adducts of MCC. The integration of multiple analytical platforms will be essential to expand the coverage of the metabolome. researchgate.net Techniques like Raman spectroscopy and flow injection spectrophotometry may also be adapted for the specific and rapid detection of cysteine derivatives. myfoodresearch.com The development of novel fluorescent probes and nanosensors could enable the real-time monitoring of MCC and its metabolites within single cells, providing unprecedented insights into their dynamic behavior. ethz.ch
Table 1: Advanced Analytical Techniques in Metabolomics
| Technique | Principle | Application in Cysteine Derivative Analysis |
|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | Targeted and untargeted analysis of MCC and its metabolites in biological fluids. nih.gov |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of derivatized amino acids and other small molecules. researchgate.net |
| CE-TOFMS | Separation of charged molecules by capillary electrophoresis with high-resolution mass detection. | Quantification of charged metabolites like amino acids and their derivatives. nih.govnih.gov |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to provide a structural fingerprint. | Potential for non-destructive, label-free detection of cysteine compounds. myfoodresearch.com |
This table is interactive. Click on the headers to sort the data.
In-Depth Mechanistic Elucidation of Protein Carbamoylation and Enzyme Interactions involving this compound
A key area of future research is the detailed mechanistic understanding of how MCC and its derivatives interact with proteins, particularly through carbamoylation. This compound has been shown to act as a suicide substrate for certain pyridoxal enzymes, where it is enzymatically converted into a reactive species that covalently modifies the enzyme. kyoto-u.ac.jp The inactivation of enzymes through this mechanism is dependent on the formation of intermediates like the α-aminoacrylate. kyoto-u.ac.jp
Further studies are needed to identify the specific amino acid residues that are targeted by carbamoylation and to understand the structural and functional consequences of these modifications. Cysteine desulfurase enzymes, which are involved in the metabolism of cysteine, represent another class of proteins whose interactions with MCC warrant investigation. ebi.ac.uk Elucidating the kinetics and thermodynamics of these interactions will be crucial for understanding the biological effects of MCC.
Integration of Multi-Omics Approaches in this compound Research
A systems-level understanding of the biological roles of this compound can be achieved through the integration of multiple omics datasets, including proteomics, metabolomics, and transcriptomics. mdpi.com This approach allows for the correlation of changes in MCC levels with alterations in protein expression and gene transcription, providing insights into the broader metabolic and signaling pathways affected. researchgate.net
For example, integrating proteomics and metabolomics data can reveal how exposure to certain compounds leads to changes in both protein abundance and metabolite profiles, helping to identify key dysregulated pathways such as amino acid metabolism. researchgate.netnih.gov Multi-omics studies have been successfully applied to understand complex biological processes like drug resistance and the metabolic reprogramming of cancer cells. nih.govnih.gov By applying similar strategies to MCC research, it will be possible to construct comprehensive network models that depict the intricate interplay between MCC, proteins, and metabolic pathways, ultimately leading to a more complete picture of its biological function. mdpi.comtechscience.com
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | MCC |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for S-(N-Methylcarbamoyl)-L-cysteine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting L-cysteine derivatives (e.g., tert-butyl esters) with methyl isocyanate or carbamoylating agents. Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
- Protection strategies : tert-Butyl esters protect carboxyl groups, improving solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization achieves >95% purity, validated by NMR and HRMS .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Assigns substituent positions and stereochemistry (e.g., δ 1.87 ppm for acetyl CH3 in analogs ).
- HRMS : Verifies molecular weight (e.g., MH+ at m/z 396 for related compounds ).
- Functional groups : IR spectroscopy identifies carbamoyl C=O stretches (~1650 cm⁻¹) .
- Purity assessment : HPLC or TLC ensures ≥98% purity for biological studies .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and eye protection to prevent skin sensitization (GHS Category 1) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency measures : Immediate skin washing with soap/water and 15-minute eye irrigation for exposure .
Advanced Research Questions
Q. How can researchers resolve yield discrepancies in S-substituted cysteine derivatives?
- Key factors :
- Steric hindrance : Bulky substituents (e.g., cyclohexanecarbonyl) reduce yields (e.g., 61% vs. 86% in tert-butyl analogs ).
- Isocyanate reactivity : Electron-withdrawing groups (e.g., p-chlorophenyl) slow reaction kinetics .
Q. What experimental designs effectively evaluate the carbamoylation activity of this compound?
- In vitro assays :
- Substrate selection : Glutathione or model peptides to track S-(N-methylcarbamoyl) adducts via LC-MS .
- Kinetic studies : Monitor pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Mechanistic probes : Competitive inhibition with thiol blockers (e.g., N-ethylmaleimide) confirms reaction specificity .
Q. How do structural modifications (e.g., aryl vs. alkyl carbamoyl groups) impact biological activity?
- Case study :
- Antioxidant activity : N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine analogs show dose-dependent ROS scavenging (P < 0.05 vs. control ).
- Bioavailability : tert-Butyl esters improve membrane permeability compared to methyl esters .
- Design strategy : Introduce electron-deficient aryl groups (e.g., 4-fluorobenzoyl) to enhance electrophilicity and reactivity .
Data Contradiction Analysis
Q. Why do reported yields for this compound analogs vary across studies?
- Example : Yields range from 52% (electron-deficient aryl) to 86% (alkyl carbamoyl) .
- Root causes :
- Purification losses : Polar derivatives (e.g., sulfonates) may adsorb to silica during chromatography .
- Side reactions : Unprotected amino/carboxyl groups can lead to dimerization or hydrolysis .
- Mitigation : Standardize analytical protocols (e.g., NMR integration methods) to reduce variability .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
